2-(4-Bromo-2-methoxyphenyl)acetamide

Description

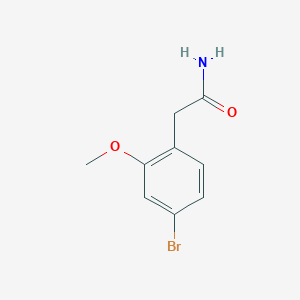

2-(4-Bromo-2-methoxyphenyl)acetamide is a brominated aromatic acetamide derivative characterized by a methoxy group at the 2-position and a bromine atom at the 4-position of the phenyl ring.

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFGUFVZBANGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of 4-Bromo-2-methoxyaniline

The most straightforward method for synthesizing 2-(4-bromo-2-methoxyphenyl)acetamide involves the acetylation of 4-bromo-2-methoxyaniline. This single-step process employs acetic anhydride as the acetylating agent under reflux conditions, typically in the presence of a base such as pyridine to neutralize the generated acetic acid .

Reaction Conditions and Yield Optimization

-

Solvent Selection : Polar aprotic solvents like dimethyl carbonate (DMC) or dichloromethane (DCM) are preferred for their ability to dissolve both the aniline derivative and acetic anhydride .

-

Temperature and Time : Refluxing at 95–110°C for 3–5 hours ensures complete conversion, with yields exceeding 85% under optimized conditions .

-

Catalysis : Phase transfer catalysts like cesium carbonate enhance reaction efficiency by facilitating the deprotonation of the aniline substrate .

Industrial Adaptations

-

Continuous Flow Reactors : These systems improve heat distribution and reduce reaction times, achieving throughputs of 10–15 kg/hr in pilot-scale productions .

-

Purification : Recrystallization using ethyl acetate and toluene mixtures yields products with >98% purity, as confirmed by HPLC analysis .

Bromination of N-(2-Methoxyphenyl)acetamide

For laboratories lacking access to 4-bromo-2-methoxyaniline, an alternative route involves brominating N-(2-methoxyphenyl)acetamide. This method requires careful control of regioselectivity to ensure bromine incorporation at the para position relative to the acetamide group.

Bromination Agents and Mechanisms

-

N-Bromosuccinimide (NBS) : Widely used for its mild reactivity, NBS in dichloromethane at 0–5°C selectively brominates the aromatic ring at the position para to the acetamide group .

-

Solvent Effects : Non-polar solvents like DCM minimize side reactions, while the addition of radical inhibitors (e.g., AIBN) suppresses allylic bromination .

Challenges and Solutions

-

Competing Directing Effects : The methoxy group’s ortho/para-directing influence can lead to undesired bromination at position 5. To mitigate this, stoichiometric amounts of Lewis acids like AlCl₃ are introduced to polarize the bromine molecule, favoring electrophilic attack at the acetamide-directed site .

-

Yield Improvements : Sequential addition of NBS over 2–4 hours under nitrogen atmosphere increases yields to 75–88% .

Multi-Step Synthesis from Ortho-Aminophenol

A patent-pending methodology outlines a five-step synthesis starting from ortho-aminophenol, offering scalability and flexibility for derivative synthesis :

Step 1: Acetylation of Ortho-Aminophenol

-

Ortho-aminophenol reacts with acetic anhydride in DMC at 0–5°C, yielding N-(2-hydroxyphenyl)acetamide with 90–95% efficiency .

Step 2: Methoxylation via Dimethyl Carbonate

-

Using cesium carbonate as a phase transfer catalyst, the hydroxyl group is replaced with a methoxy group under reflux (95–110°C), forming N-(2-methoxyphenyl)acetamide .

Step 3: Regioselective Bromination

-

NBS-mediated bromination at 0°C introduces bromine at position 4, validated by ¹H NMR (δ 7.45 ppm, singlet, 1H) .

Step 4: Hydroxylation and Acetylation

-

Treatment with AlCl₃ and chloroacetyl chloride introduces a hydroxyl group, followed by recrystallization to isolate intermediates .

Step 5: Catalytic Hydrogenation

-

Palladium on carbon (Pd/C) catalyzes hydrogenolysis under 50–75°C, removing protecting groups and yielding the final product .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Acetylation | 4-Bromo-2-methoxyaniline | Acetic anhydride, pyridine | 85–90% | >98% | Industrial |

| Bromination of Precursor | N-(2-Methoxyphenyl)acetamide | NBS, AlCl₃ | 75–88% | 95–97% | Laboratory |

| Multi-Step Synthesis | Ortho-Aminophenol | DMC, NBS, Pd/C | 78–85% | >99% | Pilot-Scale |

Critical Considerations

-

Cost Efficiency : Direct acetylation is cost-effective but requires access to specialized anilines.

-

Flexibility : The multi-step approach allows for the synthesis of diverse derivatives but involves complex purification steps.

-

Environmental Impact : Solvent recovery systems in continuous flow reactors reduce waste generation by 40–60% compared to batch processes .

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on aralkylamine dehydrogenase, affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share core structural features with 2-(4-Bromo-2-methoxyphenyl)acetamide, differing in substituents or appended functional groups:

Pharmacological Activity Comparison

Antimicrobial Activity :

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrates in vitro antimycobacterial activity, attributed to the thiophene ring enhancing membrane penetration .

- 2-(3,5-Dibromo-4,4-dimethoxycyclohexadienyl)acetamide exhibits antibiotic properties, likely due to bromine-mediated disruption of microbial enzymes .

- Receptor Modulation: Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-pyridazinone]acetamide) act as FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils. The methoxybenzyl group optimizes receptor binding .

- Anticancer Potential: Triazole-containing analogs (e.g., 2-{[4-Amino-5-(4-bromophenyl)-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide) show promise in cancer cell line assays, where the triazole moiety enhances cytotoxicity .

Physicochemical Properties

Lipophilicity and Solubility :

- The bromine atom increases molecular weight and lipophilicity (e.g., 2-(4-Bromo-2-methoxyphenyl)acetic acid has MW 245.07 ), whereas methoxy groups improve water solubility compared to methyl or halogen-only analogs.

- N-(4-Bromophenyl)-2-methoxyacetamide (MW 244.09) is less lipophilic than its methyl-substituted analog (MW 228.09) due to the polar methoxy group .

Synthetic Accessibility :

- Brominated acetamides are typically synthesized via bromination of precursor acids (e.g., using N-bromosuccinimide) followed by amidation. For example, Methyl 2-bromo-2-(4-methoxyphenyl)acetate is synthesized via radical bromination with NBS/AIBN, highlighting scalable methods for brominated intermediates .

Key Research Findings and Trends

- SAR Insights: Substitution at the phenyl ring’s 2- and 4-positions (e.g., bromo, methoxy) optimizes bioactivity by balancing electronic and steric effects. Heterocyclic appendages (thienyl, pyridazinone, triazole) enhance target specificity and potency in antimicrobial or anticancer applications .

Emerging Applications :

- Marine-derived brominated acetamides (e.g., 2-(3,5-dibromo-cyclohexadienyl)acetamide ) highlight the role of halogenation in natural product drug discovery .

- Fluorinated or chlorinated analogs (e.g., N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-triazolyl]sulfanyl}acetamide ) are being explored for improved pharmacokinetics .

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm the presence of the acetamide moiety ( ~2.0 ppm for CH and ~170 ppm for carbonyl) and substituent positions on the phenyl ring .

- X-ray crystallography : Resolves molecular conformation, such as dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and methoxyphenyl groups), critical for understanding steric effects .

- HPLC-MS : Validates purity and molecular weight (e.g., 228.09 g/mol for CHBrNO) .

How can researchers address contradictions in reported biological activity data?

Q. Advanced

- Assay standardization : Variations in cell lines (e.g., cancer vs. normal) or enzyme sources (human vs. recombinant) may explain discrepancies. Replicate studies under identical conditions (pH, temperature) are advised .

- Purity verification : Impurities from incomplete synthesis (e.g., unreacted bromophenyl intermediates) can skew results. Use HPLC with UV detection (λ = 254 nm) to confirm purity .

- Structural analogs : Compare activity with derivatives (e.g., chlorine or fluorine substitutions) to isolate functional group contributions .

What strategies improve yield in challenging coupling reactions during synthesis?

Q. Advanced

- Catalyst optimization : Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency by reducing steric hindrance .

- Stepwise monitoring : Use thin-layer chromatography (TLC) at intermediate stages to identify side products (e.g., dimerization) and adjust stoichiometry .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield by 15–20% in amidation reactions .

How do electronic effects of substituents influence the compound’s reactivity?

Q. Basic

- Bromo group : Acts as an electron-withdrawing group, activating the phenyl ring for electrophilic substitution at the para position .

- Methoxy group : Electron-donating via resonance, directing reactions to the ortho and para positions. This duality necessitates careful planning in derivatization .

What methodologies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Substituent variation : Synthesize analogs with halogens (Cl, F) or alkyl groups at the 4-position to assess impact on bioactivity (e.g., IC shifts in enzyme inhibition) .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding between the acetamide carbonyl and kinase active sites .

- In vivo models : Test metabolite stability in rodent liver microsomes to prioritize candidates for therapeutic development .

What analytical techniques ensure batch-to-batch consistency in research-grade material?

Q. Basic

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., CHBrNO: C 47.40%, H 4.42%) .

- Melting point determination : Consistency in melting range (e.g., 423–425 K) indicates purity .

- FT-IR spectroscopy : Validate functional groups (e.g., N-H stretch at ~3300 cm, C=O at ~1650 cm) .

How does molecular conformation affect interactions with biological targets?

Q. Advanced

- Crystal packing analysis : X-ray data reveal intermolecular interactions (e.g., N-H···O hydrogen bonds) that stabilize the bioactive conformation .

- Dynamic simulations : Molecular dynamics (MD) simulations predict flexibility of the methoxy group, influencing binding pocket accommodation .

- Chirality considerations : Although the compound is not chiral, derivatives with asymmetric centers require enantiomeric resolution (e.g., chiral HPLC) to evaluate stereochemical effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.